3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

Catalog No.
S13804004
CAS No.
M.F
C8H9BrINO2S
M. Wt
390.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

Product Name

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

IUPAC Name

3-bromo-N-ethyl-4-iodobenzenesulfonamide

Molecular Formula

C8H9BrINO2S

Molecular Weight

390.04 g/mol

InChI

InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3

InChI Key

SFVFUNKWHGJATB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)I)Br

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is an organosulfur compound characterized by its unique molecular structure, which includes both bromine and iodine halogens attached to a benzene ring, along with a sulfonamide functional group. The compound has the molecular formula C8H9BrINO2SC_8H_9BrINO_2S and a molecular weight of approximately 390.04 g/mol. Its structure contributes to its reactivity and potential applications in medicinal chemistry, particularly in the development of antibacterial agents and other therapeutic compounds.

The chemical behavior of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is influenced by the presence of the halogens and the sulfonamide group. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles such as amines or alcohols.
  • Electrophilic Aromatic Substitution: The bromine atom allows for electrophilic aromatic substitution reactions that can modify the benzene ring, leading to various derivatives.
  • Formation of Sulfonamides: The sulfonamide group can participate in reactions typical of sulfonamides, including coupling reactions with amines to form more complex structures.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new pharmaceuticals.

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide exhibits significant biological activity, particularly as an antibacterial agent. Sulfonamides are known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Preliminary studies suggest that this compound may demonstrate activity against resistant strains of bacteria, including those producing New Delhi Metallo-beta-lactamase, a serious clinical threat. The structural features of this compound may enhance its potency and selectivity against specific bacterial targets.

The synthesis of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide typically involves several steps:

  • Formation of the Aryl Halide: Starting from 4-iodobenzenesulfonyl chloride, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent.
  • N-Ethylation: The resulting aryl halide can then be reacted with ethylamine to introduce the N-ethyl group.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

This multi-step synthesis allows for controlled regioselectivity and yields high-purity compounds suitable for further biological testing.

3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for developing new antibacterial agents.
  • Biochemical Probes: It may serve as a probe in studies related to enzyme inhibition.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties due to its unique chemical structure.

Research into the interaction of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide with biological targets has shown promising results. In silico studies indicate that this compound may interact effectively with proteins involved in bacterial resistance mechanisms. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize binding to target sites. Further experimental validation is necessary to confirm these findings and elucidate the precise mechanisms of action.

Several compounds share structural similarities with 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamideC8H9BrINO2SC_8H_9BrINO_2SSimilar sulfonamide structure; different halogen position
5-Bromo-N-methylbenzene-sulfonamideC7H8BrNO2SC_7H_8BrNO_2SLacks iodine; focuses on methyl substitution
N-Ethyl-N-(3,4-dimethoxyphenyl)sulfonamideC11H15N1O4SC_{11}H_{15}N_{1}O_{4}SContains methoxy groups; different biological activity

These compounds highlight the uniqueness of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide due to its specific halogen placement and sulfonamide functionality, which may confer distinct biological activities and reactivity patterns compared to its analogs. The presence of both bromine and iodine in specific positions on the benzene ring enhances its potential for diverse chemical reactivity and biological interactions.

Halogenation MethodReagents UsedTemperature (°C)Yield Range (%)Selectivity
Electrophilic Bromination with N-BromosuccinimideNBS, Lewis acid catalyst (FeBr₃, AlBr₃)0-2560-95Para-selective
Regioselective Iodination with Silver Sulfate/IodineAg₂SO₄, I₂, DMSO/DCM solvent system25-9070-94Ortho/Para-selective
Palladium-Catalyzed HalogenationPd(OAc)₂, quinoline ligands, NBS/NIS70-8042-75Position-dependent
Electrochemical HalogenationHalide salts, electrodes, acetonitrile/HCl2565-99Regioselective
Hypervalent Iodine-Mediated BrominationPIDA, TBAB/NaBr, acetonitrile2576-99Chemoselective
Direct Halogenation with Metal CatalystsCu(NO₃)₂/HBr/O₂ or CAN/halide systems25-5050-85Variable

Silver-mediated iodination protocols provide exceptional regioselectivity for introducing iodine substituents into aromatic systems [10]. The combination of silver sulfate with molecular iodine in dimethyl sulfoxide-dichloromethane solvent systems operates effectively at temperatures ranging from 25-90°C [10]. These conditions yield 70-94% of iodinated products with controllable ortho/para selectivity ratios [10].

Regioselective Bromination-Iodination Sequence Optimization

The sequential introduction of both bromine and iodine substituents into aromatic sulfonamide derivatives requires careful optimization of reaction conditions to achieve the desired regioselectivity pattern [10] [2]. The synthetic strategy typically involves initial bromination followed by selective iodination, with each step requiring distinct reaction parameters [5].

Initial bromination protocols employ N-bromosuccinimide with iron tribromide catalysis in dichloromethane at 0°C [1] [3]. These conditions provide conversion rates of 85-92% while favoring formation of the desired 3-bromo substitution pattern [1]. The low temperature is critical for maintaining regioselectivity and preventing formation of undesired regioisomers [1].

Optimization studies have revealed that palladium-catalyzed bromination using specialized quinoline ligands can achieve superior conversion rates [5]. Employing N-bromosuccinimide (1.75 equivalents) with palladium diacetate and L6-type ligands at 70°C provides 94-99% conversion to the optimized 3-bromo product [5]. The ligand structure plays a crucial role in directing regioselectivity and reaction efficiency [5].

Sequential iodination following bromination requires careful selection of iodinating reagents and conditions [10] [5]. The combination of molecular iodine (1.5 equivalents) with diiodoxybenzoic acid in dioxane-dichloroethane solvent systems operates at extended reaction times of 20 hours [5]. This methodology achieves 75-85% conversion to the 4-iodo addition product [5].

Alternative iodination approaches utilizing silver sulfate-iodine systems with beta-cyclodextrin additives in methanol provide enhanced regioselectivity [10]. These conditions operate at room temperature for 16-24 hours and achieve 90-94% conversion to the regioselective 4-iodo product [10]. The cyclodextrin additive enhances selectivity through substrate complexation effects [10].

Table 2: Regioselective Bromination-Iodination Sequence Optimization

StepConditionsTime (h)Conversion (%)Major Product
Initial BrominationNBS (1.1 equiv), FeBr₃ (10 mol%), DCM, 0°C2-485-923-Bromobenzene derivative
Bromination OptimizationNBS (1.75 equiv), Pd(OAc)₂, L6 ligand, 70°C2094-99Optimized 3-bromo product
Sequential IodinationI₂ (1.5 equiv), PhI(OAc)₂, dioxane/DCE2075-854-Iodo addition product
Iodination OptimizationAg₂SO₄/I₂, β-cyclodextrin, methanol, RT16-2490-94Regioselective 4-iodo product
Dual HalogenationSequential NBS then I₂ treatment24-4870-853-Bromo-4-iodo product
Product IsolationColumn chromatography, ethyl acetate/hexane1-3Recovery 80-95Purified target compound

The complete dual halogenation sequence requires 24-48 hours total reaction time to achieve 70-85% conversion to the desired 3-bromo-4-iodo substitution pattern [10] [5]. Product isolation through column chromatography using ethyl acetate-hexane mobile phases provides 80-95% recovery of the purified target compound [11] [12].

Sulfonamide Group Introduction via Sulfinylamine Reagent Chemistry

The installation of sulfonamide functionality represents a critical synthetic transformation that can be accomplished through multiple mechanistic pathways [13] [14]. Contemporary approaches emphasize the use of sulfinylamine reagents as versatile intermediates for constructing sulfonamide bonds under mild conditions [13].

N-triisopropylsilyl sulfinylamine has emerged as a particularly effective reagent for sulfonamide synthesis [13]. This novel sulfinylamine can be prepared on multigram scale in high yield through a two-step sequence starting from triisopropylsilyl chloride and ammonia [13]. The reagent demonstrates excellent stability under refrigerated storage conditions for at least one month [13].

The mechanism involves combination of sulfinylamine reagents with organometallic nucleophiles to directly provide primary sulfinamides [13]. This approach circumvents the need for multi-step sequences or thiol substrates that are required in traditional methodologies [13]. The reaction proceeds under mild conditions with reaction times as short as 15 minutes [13].

Electrochemical sulfonamide synthesis provides an environmentally sustainable alternative to conventional approaches [8] [9]. The methodology involves electrochemical oxidative coupling of thiols and amines in acetonitrile-hydrochloric acid media [8] [9]. Initial experiments demonstrated that thiophenol and cyclohexylamine coupling could be completed in 5 minutes using microflow reactor technology [9].

The electrochemical mechanism proceeds through sequential oxidation steps [8]. Within the first 20 seconds, thiol substrates undergo complete anodic oxidation to corresponding disulfides [8]. The disulfide intermediate is consumed within 5 minutes as the amine undergoes oxidation to radical cation intermediates [8]. Subsequent reaction between aminium radicals and disulfides generates sulfenamide intermediates, which undergo two consecutive oxidation steps to afford the targeted sulfonamide [8].

Table 3: Sulfonamide Group Introduction via Sulfinylamine Reagent Chemistry

Reagent SystemSubstrate TypeReaction TimeYield (%)Key Advantages
N-Triisopropylsilyl SulfinylamineOrganometallic nucleophiles15 min70-95Mild conditions, broad scope
Electrochemical Thiol OxidationThiols and amines5-24 h65-99Green chemistry, scalable
Copper-Catalyzed Decarboxylative SulfonylationAryl carboxylic acids6-18 h60-90One-pot process, CO₂ release
Direct Amination of Sulfonyl ChloridesSulfonyl chloride intermediates2-6 h75-95High functional group tolerance
Palladium-Catalyzed ChlorosulfonylationAryl chlorosulfates12-24 h70-85Direct synthesis from acids
Mechanochemical SynthesisSolid-state grinding30-60 min65-85Solvent-free, environmentally friendly

Copper-catalyzed decarboxylative sulfonylation represents an innovative approach that directly converts aryl carboxylic acids to sulfonamides [14]. This methodology leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination [14]. The process operates under mild conditions and achieves yields of 60-90% while releasing carbon dioxide as the only byproduct [14].

Mechanochemical synthesis approaches utilize solid-state grinding techniques to accomplish sulfonamide formation without organic solvents [15]. These environmentally friendly protocols operate through ball-milling or grinding techniques and achieve yields of 65-85% within 30-60 minutes [15]. The methodology demonstrates particular utility for preparing complex sulfonamide derivatives where traditional solution-phase methods prove challenging [15].

Purification Techniques and Yield Optimization Strategies

Effective purification of halogenated aromatic sulfonamides requires careful selection of chromatographic conditions and purification protocols [11] [12]. The presence of multiple halogen substituents and the sulfonamide functional group creates unique purification challenges that demand specialized approaches [16] [17].

Flash column chromatography represents the most widely employed purification technique for aromatic sulfonamides [11] [12]. Optimal mobile phase compositions typically employ ethyl acetate-petroleum ether gradients ranging from 1:4 to 2:1 ratios [11] [12]. These conditions provide recovery yields of 80-95% while achieving purities of 92-98% [11] [12].

Gradient elution chromatography using dichloromethane-methanol systems offers enhanced resolution for complex mixtures [16]. Mobile phase compositions ranging from 60:1 to 10:1 dichloromethane-methanol ratios provide superior separation of closely related regioisomers [16]. This methodology achieves recovery yields of 85-92% with purities reaching 95-99% [16].

Recrystallization techniques utilizing methanol-water solvent systems provide an effective approach for large-scale purification [18] [19]. These protocols operate at temperatures between 0-25°C and achieve recovery yields of 70-90% while providing purities of 85-95% [18] [19]. The methodology demonstrates particular utility for gram to kilogram scale preparations [18].

Table 4: Purification Techniques and Yield Optimization Strategies

Purification MethodMobile Phase/SolventTemperature Range (°C)Recovery Yield (%)Purity Achieved (%)Scale Applicability
Flash Column ChromatographyEthyl acetate/petroleum ether (1:4 to 2:1)2580-9592-98mg to multi-gram
Gradient Elution ChromatographyDichloromethane/methanol (60:1 to 10:1)2585-9295-99mg to gram scale
RecrystallizationMethanol/water systems0-2570-9085-95gram to kg scale
Liquid-Liquid ExtractionEthyl acetate/water, pH adjustment2575-8880-92mL to L scale
Preparative HPLCAcetonitrile/water with modifiers2590-98>99mg to gram scale
Crystallization under PressureToluene/dichloromethane mixtures50-12085-9590-96gram to multi-gram

Liquid-liquid extraction protocols utilizing ethyl acetate-water systems with pH adjustment provide efficient separation of sulfonamide products from reaction mixtures [18]. These protocols achieve recovery yields of 75-88% with purities of 80-92% and demonstrate excellent scalability from milliliter to liter volumes [18].

Preparative high-performance liquid chromatography offers the highest purity achievements for critical applications [20]. Acetonitrile-water mobile phases with appropriate modifiers provide recovery yields of 90-98% while achieving purities exceeding 99% [20]. This methodology proves particularly valuable for milligram to gram scale preparations where maximum purity is essential [20].

Crystallization under pressure represents an advanced purification technique for brominated aromatic compounds [21]. Toluene-dichloromethane solvent mixtures operated at temperatures between 50-120°C achieve recovery yields of 85-95% with purities of 90-96% [21]. This methodology demonstrates particular effectiveness for removing bromine and hydrogen bromide contamination from halogenated products [21].

Table 5: Comparative Analysis of Reaction Conditions

ParameterOptimal ConditionsEffect on YieldEffect on Selectivity
Bromination Temperature0-25°C for selectivityLower temp increases selectivityEnhanced para-selectivity at low temp
Iodination Temperature25-90°C depending on methodHigher temp may increase rateTemperature affects regioisomer ratio
Catalyst Loading5-10 mol% for metal catalystsOptimal loading maximizes efficiencyCatalyst type determines selectivity
Reaction Time5 min to 24 h method-dependentExtended time may cause decompositionLonger times may reduce selectivity
Solvent SystemPolar aprotic preferredSolvent affects solubility and selectivitySolvent polarity influences regioselectivity
Atmosphere RequirementsAir or inert atmosphereOxygen sensitive reactions need inert conditionsAtmosphere affects side reactions

Optimization strategies for yield enhancement focus on careful control of temperature, catalyst loading, and reaction atmosphere [22]. Bromination reactions benefit from low temperature conditions (0-25°C) that enhance para-selectivity while maintaining high conversion efficiency [1] [22]. Iodination protocols require temperature optimization between 25-90°C depending on the specific methodology employed [10] [22].

The solubility characteristics of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide are significantly influenced by the presence of multiple halogen substituents and the sulfonamide functional group. Based on systematic studies of halogenated aromatic compounds, this compound exhibits markedly different solubility profiles in polar versus non-polar solvents [1] [2].

In polar solvents, the compound demonstrates enhanced solubility due to the polar nature of the sulfonamide group, which can form hydrogen bonds with protic solvents. Dimethylformamide has been identified as particularly effective for dissolving halogenated aromatic compounds, showing high solubility for similar structures [1] [2]. The sulfonamide nitrogen and oxygen atoms can participate in hydrogen bonding interactions with polar solvents, facilitating dissolution despite the presence of bulky halogen substituents.

The solubility in non-polar solvents is primarily governed by the lipophilic contributions of the bromine and iodine atoms. Similar dihalogenated benzene compounds show limited solubility in non-polar media [3] [4]. For instance, 1-bromo-4-iodobenzene exhibits poor water solubility but demonstrates moderate solubility in chloroform and limited solubility in ethyl acetate [5] [4].

Solvent TypeExpected SolubilityMechanism
WaterPoor (<1 mg/mL)Limited hydrogen bonding capacity
DimethylformamideHigh (>50 mg/mL)Strong dipole-dipole interactions
ChloroformModerate (5-20 mg/mL)Halogen-halogen interactions
Ethyl AcetateLimited (1-5 mg/mL)Weak dipole interactions
HexaneVery poor (<0.1 mg/mL)Minimal molecular interactions

The presence of both electron-withdrawing halogens and the polar sulfonamide group creates a compound with intermediate polarity, resulting in selective solubility patterns that favor moderately polar to polar solvents [6] [7].

Thermal Stability Analysis: Differential Scanning Calorimetry and Thermogravimetric Analysis Profiles

Thermal analysis of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide reveals distinct thermal transitions characteristic of halogenated sulfonamide compounds. Differential Scanning Calorimetry studies of related sulfonamides demonstrate that these compounds typically exhibit well-defined melting transitions followed by thermal decomposition events [8] [9] [10].

The melting behavior of halogenated benzenesulfonamides generally occurs within the temperature range of 80-150°C, with the specific melting point influenced by the substitution pattern and degree of halogenation [11] . For comparison, similar compounds such as 3-bromo-4-ethoxybenzene-1-sulfonamide exhibit melting points of 134-135°C [11], suggesting that 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide likely melts within a comparable range.
Thermogravimetric Analysis reveals that sulfonamide compounds generally maintain thermal stability up to approximately 200°C before undergoing decomposition [13] [14]. The thermal decomposition of sulfonamides follows first-order kinetics with activation energies typically ranging from 70-80 kJ/mol [13]. Halogenated variants exhibit slightly reduced thermal stability, with decomposition onset temperatures shifted to lower values due to the weakening of carbon-halogen bonds at elevated temperatures [14] [15].

The thermal decomposition profile typically shows:

  • Initial stability phase: 25-180°C (minimal weight loss)
  • Primary decomposition: 180-320°C (major weight loss, ~60-70%)
  • Secondary decomposition: 320-450°C (residual organic matter breakdown)
  • Final residue: >450°C (inorganic salts and char)

The presence of iodine significantly affects the thermal profile, as carbon-iodine bonds are thermally labile and decompose at lower temperatures compared to carbon-bromine bonds [16] [17]. This results in a multi-stage decomposition pattern characteristic of polyhalogenated aromatic compounds.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide are primarily governed by the sulfonamide functional group, which acts as a weak acid through deprotonation of the sulfonamide nitrogen. Systematic studies of benzenesulfonamide derivatives have established clear structure-activity relationships for pKa values [18] [19].
The pKa of benzenesulfonamides typically ranges from 8-11, with significant modifications based on substitution patterns [18] [20]. Primary benzenesulfonamides exhibit pKa values around 10-11, while N-alkyl derivatives generally show reduced pKa values in the range of 8-10 [19] [21]. The presence of electron-withdrawing halogen substituents further decreases the pKa by stabilizing the conjugate base through inductive effects [18] [19].

For 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide, the pKa is expected to be in the range of 8.0-9.5 based on the following structural considerations:

  • N-ethyl substitution: decreases pKa by approximately 1-2 units compared to primary sulfonamides
  • Bromine substitution at meta position: decreases pKa by approximately 0.3-0.5 units
  • Iodine substitution at para position: decreases pKa by approximately 0.2-0.4 units
Structural FeaturepKa EffectMechanism
Base benzenesulfonamide10.5Reference value
N-ethyl substitution-1.5Reduced electron density on nitrogen
3-Bromo substitution-0.4Inductive electron withdrawal
4-Iodo substitution-0.3Inductive electron withdrawal
Predicted pKa8.3Cumulative effects

The dissociation constant determination for such compounds typically employs potentiometric titration or spectrophotometric methods, with careful consideration of the ionic strength and temperature effects [18] [22]. The acid-base equilibrium can be represented as:

R-SO₂-NH-Et + H₂O ⇌ R-SO₂-N⁻-Et + H₃O⁺

Partition Coefficient (LogP) and Lipophilicity Studies

The lipophilicity of 3-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide, expressed as the octanol-water partition coefficient (LogP), is determined by the balance between hydrophobic halogen substituents and the hydrophilic sulfonamide group. Systematic studies of halogenated aromatic compounds provide established frameworks for predicting partition coefficients [23] [24] [21].

The LogP value can be estimated using additive fragment contribution methods, where each structural component contributes to the overall lipophilicity [25] [21]. For benzenesulfonamides, the base LogP of the benzene ring is approximately 2.1, with modifications for substituents [23] [26].

Fragment contributions to LogP:

  • Benzene ring: +2.1
  • Sulfonamide group: -1.8
  • N-ethyl substitution: +0.5
  • Bromine substitution: +0.9
  • Iodine substitution: +1.4

Estimated LogP = 2.1 + (-1.8) + 0.5 + 0.9 + 1.4 = 3.1

This predicted LogP value of approximately 3.1 indicates moderate lipophilicity, consistent with compounds that can partition effectively between aqueous and organic phases [25] [21]. The value places this compound in the range typically associated with good membrane permeability while maintaining sufficient aqueous solubility for biological applications [27] [21].

PropertyValueInterpretation
LogP3.1 ± 0.3Moderate lipophilicity
Partition Ratio~1260:1Octanol preference
ClassificationLipophilicMembrane permeable

Experimental determination of LogP for halogenated aromatic compounds typically employs the shake-flask method with octanol-water systems, though high-performance liquid chromatography methods are increasingly used for compounds with extreme partition coefficients [23] [24] [28]. The presence of ionizable sulfonamide functionality requires careful pH control during measurements to ensure consistent results [25] [28].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

388.85821 g/mol

Monoisotopic Mass

388.85821 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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